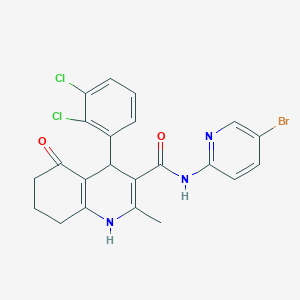
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits BRD4 by binding to its bromodomain, which is responsible for recognizing and binding to acetylated histones. This binding prevents the recruitment of transcriptional co-activators and leads to the suppression of gene expression. This mechanism of action has been extensively studied in various cell lines and animal models.
Biochemical and Physiological Effects:
The inhibition of BRD4 by N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also affects the expression of various genes involved in cell proliferation, angiogenesis, and immune response. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages for laboratory experiments. It is a highly selective inhibitor of BRD4 and has a low toxicity profile. It is also stable under various conditions and can be easily synthesized and purified. However, it also has some limitations, including its high cost and limited availability. Its effects on different cell types and in vivo models may vary, and its long-term effects are still unknown.
Direcciones Futuras
For research include its combination with other drugs, exploration of its effects on other bromodomain-containing proteins, and its potential applications in other fields.
Métodos De Síntesis
The synthesis of N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 5-bromo-2-pyridinylamine, 2,3-dichlorobenzoyl chloride, and 2-methyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has various applications in scientific research, including cancer research, drug discovery, and epigenetics. This compound is a potent inhibitor of BRD4, a protein that plays a crucial role in regulating gene expression. BRD4 is overexpressed in various types of cancer, and its inhibition has shown promising results in suppressing cancer cell growth and proliferation.
Propiedades
Nombre del producto |
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Fórmula molecular |
C22H18BrCl2N3O2 |
Peso molecular |
507.2 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H18BrCl2N3O2/c1-11-18(22(30)28-17-9-8-12(23)10-26-17)19(13-4-2-5-14(24)21(13)25)20-15(27-11)6-3-7-16(20)29/h2,4-5,8-10,19,27H,3,6-7H2,1H3,(H,26,28,30) |
Clave InChI |
DIZJJGHBOJZVGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)

![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)






![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)